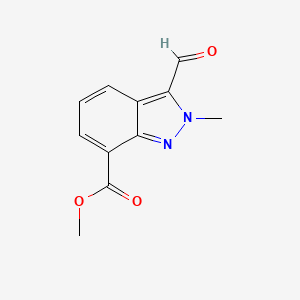

Methyl 3-formyl-2-methylindazole-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-formyl-2-methylindazole-7-carboxylate” is a chemical compound with the CAS Number: 2402829-86-9 . It has a molecular weight of 218.21 . The IUPAC name for this compound is methyl 3-formyl-2-methyl-2H-indazole-7-carboxylate . The InChI code for this compound is 1S/C11H10N2O3/c1-13-9(6-14)7-4-3-5-8(10(7)12-13)11(15)16-2/h3-6H,1-2H3 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C11H10N2O3/c1-13-9(6-14)7-4-3-5-8(10(7)12-13)11(15)16-2/h3-6H,1-2H3 . This indicates that the compound has a complex structure with multiple functional groups.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been involved in various chemical reactions. For instance, the nitro group of similar compounds has been replaced by fluoride anion via nucleophilic aromatic substitution . Also, the selective and efficient C–H methylation of sp2 and sp3 carbon centres has become a powerful transformation in the synthetic toolbox .Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 218.21 . The physical form of this compound is a powder .Wissenschaftliche Forschungsanwendungen

Synthesis of Isoxazole-Fused Heterocycles

Methyl 3-formyl-2-methylindazole-7-carboxylate has been studied as a precursor in the synthesis of isoxazole-fused heterocycles. Research on bromination of related compounds (e.g., 3-aryl-5-methyl-isoxazole-4-carboxylate) has led to the development of methodologies for obtaining compounds like 3-aryl-5-formyl-isoxazole-4-carboxylate, which are crucial intermediates in synthesizing these heterocycles (Roy, Rajaraman, & Batra, 2004).

Isolation from Natural Sources

Research has shown that similar compounds, like carbazole alkaloids (e.g., 3-formyl carbazole), can be isolated from natural sources such as the roots of Clausena lansium. These compounds, including 3-formyl-1,6-dimethoxycarbazole and others, have been reported for the first time from nature and play a role in the study of natural product chemistry (Wen-Shyong, McChesney, & El-Feraly, 1991).

Role in Neuroprotection Research

Compounds like 7-Nitroindazole, which is structurally related to this compound, have been studied for their neuroprotective effects. In research involving baboons, it was shown that such compounds can protect against neurotoxicity induced by MPTP (a neurotoxin) and may have implications in treating neurodegenerative diseases like Parkinson's disease (Hantraye et al., 1996).

Synthesis of 3-Formylindole Derivatives

The synthesis of 3-formylindole derivatives, which are structurally related to this compound, has been a subject of research. One study detailed the synthesis of 3-formylindole-7-carboxylic acid from 3-methyl-2-nitrobenzoic acid, illustrating the versatility and utility of formyl-indole compounds in organic synthesis (Yu-hua, 2006).

Application in CO2 Fixation

Research has been conducted on using thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation of amines with CO2. This demonstrates an application in sustainable synthesis processes, utilizing CO2 as a carbon source, which could be relevant to the chemistry of this compound (Das et al., 2016).

Safety and Hazards

The safety information available for “Methyl 3-formyl-2-methylindazole-7-carboxylate” indicates that it has several hazard statements including H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

While specific future directions for “Methyl 3-formyl-2-methylindazole-7-carboxylate” are not available, research into similar compounds has suggested various potential applications. For instance, the development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . Additionally, the role of m6A methylation in regulating carcinogenesis has been highlighted, suggesting potential future directions in cancer research .

Eigenschaften

IUPAC Name |

methyl 3-formyl-2-methylindazole-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-13-9(6-14)7-4-3-5-8(10(7)12-13)11(15)16-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWRWOADWQTGDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=C(C2=N1)C(=O)OC)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)

![2-methyl-3-phenyl-N,5-di(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2930572.png)

![4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2930576.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2930580.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenethyl)benzenesulfonamide](/img/structure/B2930583.png)

![4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2930584.png)

![5-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2930589.png)